molecular formula C12H10N2O5 B11857023 Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11857023
M. Wt: 262.22 g/mol
InChI Key: YCAKKQAUVFSLPS-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 30093-88-0) is a nitro-substituted 4-quinolone derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a valuable synthon and scaffold for the design and synthesis of novel bioactive molecules. Research into similar 6-nitroquinolone derivatives has demonstrated potential biological activities, including antibacterial effects and activity against human leukemia cell lines . The presence of the nitro group on the quinolone skeleton substantially influences the compound's chemical, photochemical, and spectroscopic properties, making it a subject of study in photodynamic applications . Furthermore, such quinolone cores are widely investigated for a diverse spectrum of biological activities, including antimalarial, antiviral, and anticancer properties . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10-6-11(15)8-5-7(14(17)18)3-4-9(8)13-10/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKKQAUVFSLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction begins with the condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate in the presence of a catalytic acid, typically polyphosphoric acid (PPA) or sulfuric acid. The resulting β-enamino ester undergoes intramolecular cyclization upon heating, forming the 4-oxo-1,4-dihydroquinoline intermediate. For this compound, the nitration step is introduced either before or after cyclization, depending on the stability of intermediates.

For example, ethyl 4-hydroxyquinoline-3-carboxylate can be synthesized via Gould-Jacoks cyclization and subsequently nitrated at the 6-position using a nitric acid-sulfuric acid mixture. This sequential approach avoids side reactions such as ester hydrolysis during nitration.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Temperature : Cyclization typically occurs at 120–140°C, while nitration requires controlled temperatures below 0°C to prevent over-nitration.

  • Acid Catalyst : Polyphosphoric acid (PPA) achieves higher cyclization yields (70–85%) compared to sulfuric acid (60–75%) due to reduced side product formation.

  • Solvent System : Ethanol or acetic acid as solvents facilitates homogeneous mixing, whereas solvent-free conditions under microwave irradiation reduce reaction time by 50%.

Nitro Group Introduction: Methods and Challenges

Introducing the nitro group at the 6-position of the quinoline ring is a critical and selectivity-sensitive step. Two primary strategies dominate: direct nitration of the pre-formed quinoline core and nitration of precursors before cyclization.

Direct Nitration of the Quinoline Intermediate

Direct nitration involves treating ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic nitronium ion (NO₂⁺) targets the electron-rich 6-position due to the directing effects of the carbonyl and ester groups.

Procedure :

  • Dissolve the quinoline intermediate (1 equiv) in chilled H₂SO₄ (10 mL/g).

  • Add HNO₃ (1.2 equiv) dropwise at −5°C to 0°C.

  • Stir for 2–4 hours, then quench with ice water.

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 65–78%.

Nitration of Aniline Precursors

Alternative approaches nitrate the aniline derivative before cyclization. For instance, nitrating 3-nitroaniline prior to condensation with ethyl acetoacetate avoids regioselectivity issues but requires harsh conditions that may degrade the ester group.

Trade-offs :

  • Pre-nitration : Higher regioselectivity but lower overall yield (50–60%) due to side reactions.

  • Post-cyclization nitration : Better functional group tolerance but requires precise temperature control.

Esterification Techniques and Functional Group Compatibility

The ethyl ester group at the 2-position is introduced via esterification of the corresponding carboxylic acid or through in situ ester formation during cyclization.

Acid-Catalyzed Esterification

This compound can be synthesized by esterifying 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with ethanol in the presence of an acid catalyst:

RCOOH+EtOHH+RCOOEt+H2O\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}

Conditions :

  • Catalyst : Sulfuric acid (5 mol%) or thionyl chloride (SOCl₂).

  • Solvent : Toluene or dichloromethane.

  • Yield : 80–92% after recrystallization.

In Situ Ester Formation During Cyclization

Modern protocols integrate esterification into the Gould-Jacobs reaction by using ethyl acetoacetate as both a reactant and ester source. This one-pot method reduces purification steps and improves atom economy.

Alternative Synthetic Routes and Technological Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Gould-Jacobs cyclization, reducing reaction times from 12 hours to 30 minutes. A representative procedure involves:

  • Mixing 3-nitroaniline (1 equiv) and ethyl acetoacetate (1.2 equiv) in PPA.

  • Irradiating at 150°C (300 W) for 20 minutes.

  • Achieving 85% yield with >95% purity.

Solvent-Free Mechanochemical Methods

Ball milling the reactants with a catalytic amount of iodine enables solvent-free synthesis, minimizing waste and energy consumption. This method is ideal for large-scale production, yielding 78–82% product.

Catalytic Nitration Using Zeolites

Zeolite catalysts (e.g., H-ZSM-5) enhance nitration regioselectivity and reduce acid waste. In a typical setup, the quinoline intermediate and diluted HNO₃ are heated with zeolite at 60°C for 6 hours, yielding 70% nitro product.

Comparative Analysis of Preparation Methods

The table below summarizes key methods, yields, and conditions:

MethodKey StepsConditionsYield (%)Purity (%)
Gould-Jacobs + NitrationCyclization, NitrationH₂SO₄, 0°C, 4h7898
Pre-nitration CyclizationNitration, CyclizationHNO₃, 140°C, 12h6095
Microwave-AssistedOne-potPPA, 150°C, 20min8599
Solvent-Free Ball MillingMechanochemicalI₂, 25°C, 2h8297

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst at elevated temperatures and pressures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Anticancer Properties

One of the most significant applications of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds can significantly inhibit the growth of cervical cancer cells (HeLa) and murine melanoma cells (B16) through apoptosis mechanisms involving caspase activation .

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Ethyl 6-nitro-4-oxo-1,4-dihydroquinolineHeLa50Apoptosis via caspase activation
Ethyl 6-nitro-4-oxo-1,4-dihydroquinolineB16100Apoptosis via caspase activation
Related Fluoroquinolone DerivativeHeLa30Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. This compound serves as a precursor for synthesizing other derivatives with enhanced biological activity. For example, modifications can lead to compounds with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study: Development of Novel Therapeutics

In a recent study, researchers synthesized various derivatives of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline and tested their anti-cancer properties. The results indicated that certain modifications led to increased potency against resistant cancer cell lines. This highlights the importance of structure–activity relationship studies in optimizing therapeutic agents derived from this compound .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences physical and chemical properties. Key analogs include:

Compound Name Substituent (6-position) Melting Point (°C) Yield (%) Key References
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate -NO₂ Not reported Not reported
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate -F Not reported Not reported
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate -Cl Not reported Not reported
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (positional isomer) -NO₂ (3-carboxylate) 100–102 47
  • Fluoro and Chloro Groups (6-F/6-Cl) : These halogens are weaker electron-withdrawing groups. The 6-fluoro analog’s safety data indicate skin/eye irritation hazards (H315, H319), suggesting nitro derivatives may exhibit similar or greater reactivity .

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate

The carboxylate position alters molecular geometry and intermolecular interactions:

Property 2-Carboxylate Derivatives 3-Carboxylate Derivatives
Synthetic Yield Varies (e.g., 70–86% for morpholinomethyl derivatives ) 47% (6-nitro-3-carboxylate)
Melting Point Higher (e.g., 265–270°C for morpholinomethyl derivatives ) Lower (100–102°C)
Reactivity Ester hydrolysis under basic conditions Similar hydrolysis observed

The 2-carboxylate derivatives generally exhibit higher melting points, likely due to stronger hydrogen bonding or π-stacking interactions. For example, 3-(morpholinomethyl)-4-oxo-6-phenyl derivatives (2-carboxylate) decompose at 265–270°C , whereas the 3-carboxylate nitro analog melts at 100–102°C .

C-3 Functionalization

Derivatives with C-3 modifications demonstrate diverse applications:

Compound Type Example Key Properties References
Morpholinomethyl Derivatives 3-(Morpholinomethyl)-4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylic acid High yields (77%), mp 225–227°C
Ethoxymethyl Derivatives Ethyl 3-(ethoxymethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate Lower yield (33%), no mp reported

Mannich reactions at C-3 (e.g., with morpholinoethylamine) proceed efficiently in 1,4-dioxane under reflux, yielding stable amino acid derivatives . The nitro group at C-6 may sterically hinder or electronically direct such modifications.

Biological Activity

Introduction

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C12H10N2O5) is a heterocyclic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a quinoline core with a nitro group at the 6-position and a carboxylate ester at the 2-position, which contributes to its unique pharmacological properties.

Chemical Properties

  • Molecular Formula : C12H10N2O5
  • Molecular Weight : 262.22 g/mol
  • CAS Number : 175087-43-1
  • IUPAC Name : this compound

The compound's structure allows for various chemical modifications that can enhance its biological activity and selectivity against different targets.

Antimicrobial Properties

Quinolones are well-known for their antimicrobial properties, and this compound is no exception. Research indicates that compounds in this class exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinolone derivatives, including this compound. The results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that this compound possesses promising antibacterial properties that warrant further exploration.

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, ethyl 6-nitro-4-oxo-1,4-dihydroquinoline derivatives have been studied for their potential anticancer activity. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Research Findings on Cytotoxicity

A recent investigation into the cytotoxic effects of various quinolone derivatives revealed:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)25 µM
This compoundMCF7 (breast cancer)30 µM

These results indicate that ethyl 6-nitro derivatives may serve as lead compounds for further development in cancer therapeutics.

The biological activity of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline involves several mechanisms:

  • DNA Intercalation : The quinoline core can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial DNA synthesis.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that damage cellular components.

Q & A

Q. How to design stability studies under various storage conditions?

  • Protocol :
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity : Store samples in amber glass under inert atmosphere (N₂/Ar) .
  • Monitoring : Use HPLC to track degradation products over time.

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